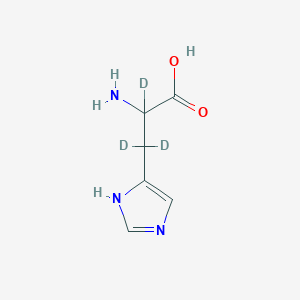

DL-Histidine-alpha,beta,beta-D3

Descripción general

Descripción

DL-Histidine-d3 is a deuterium-labeled form of DL-Histidine, an amino acid that is a racemic mixture of D-Histidine and L-Histidine. The compound is primarily used as an internal standard for the quantification of histidine in various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The molecular formula of DL-Histidine-d3 is C6H6D3N3O2, and it has a molecular weight of 158.2 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of DL-Histidine-d3 involves the incorporation of deuterium atoms into the histidine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to start with histidine and replace the hydrogen atoms with deuterium using deuterated water (D2O) or other deuterated compounds under specific reaction conditions .

Industrial Production Methods: Industrial production of DL-Histidine-d3 typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography to achieve the desired level of deuteration and purity .

Análisis De Reacciones Químicas

Types of Reactions: DL-Histidine-d3 undergoes various chemical reactions, including:

Oxidation: The imidazole ring in histidine can be oxidized to form products such as histidine sulfoxide.

Reduction: Reduction reactions can convert histidine derivatives back to their original form.

Substitution: The amino and carboxyl groups in histidine can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of histidine can produce histidine sulfoxide, while substitution reactions can yield various histidine derivatives .

Aplicaciones Científicas De Investigación

Biochemical Research

Role in Protein Studies:

DL-Histidine-alpha,beta,beta-D3 is utilized in protein labeling studies, particularly in understanding post-translational modifications (PTMs). Its deuterated form allows for enhanced sensitivity in mass spectrometry, aiding researchers in tracking histidine methylation and other modifications in proteins.

Case Study: SETD3 Protein Methylation

Recent research identified SETD3 as an actin-specific histidine N-methyltransferase, which methylates β-actin at H73. The study demonstrated that the absence of SETD3 led to decreased methylation and altered cellular phenotypes, suggesting that histidine methylation plays a critical role in cytoskeletal integrity and cellular function . The use of this compound could facilitate further investigations into such methylation processes.

Nanotechnology and Material Science

Modulation of Peptide Assembly:

Histidine, including its isotopically labeled forms like this compound, has been shown to modulate the assembly of peptide nanomaterials. Research indicates that histidine can influence the structural properties of amyloid-like assemblies, which are relevant for developing novel nanomaterials with enzyme-like catalytic activities .

Applications in Nanomedicine:

The ability of histidine to rearrange peptide structures opens avenues for designing nanostructures that can serve as drug delivery systems or biosensors. For instance, the interaction between histidine and peptide sequences can be harnessed to create materials with specific mechanical or chemical properties suitable for therapeutic applications.

Pharmaceutical Development

Stable Isotope Labeling:

this compound is particularly valuable in pharmaceutical research where stable isotope labeling is required for metabolic studies. Its incorporation into drug development processes allows for precise tracking of drug metabolism and pharmacokinetics within biological systems.

Quality Control Standards:

As a reference standard, this compound is employed in quality control for pharmaceutical testing. Its consistent properties ensure reliable results in analytical chemistry applications, contributing to the validation of drug formulations and safety assessments .

Metabolic Studies

Investigating Metabolic Pathways:

The deuterated form of histidine aids researchers in tracing metabolic pathways involving amino acids. By utilizing this compound in tracer studies, scientists can gain insights into how histidine and its derivatives are metabolized within organisms, which is crucial for understanding various metabolic disorders.

Mecanismo De Acción

The mechanism of action of DL-Histidine-d3 is primarily related to its role as an internal standard in analytical techniques. By incorporating deuterium atoms, the compound provides a distinct mass difference that allows for accurate quantification of histidine in complex mixtures. This is particularly useful in mass spectrometry, where the deuterium-labeled compound can be easily distinguished from the non-labeled histidine .

Comparación Con Compuestos Similares

DL-Histidine: The non-deuterated form of DL-Histidine-d3, used in similar applications but without the mass difference provided by deuterium labeling.

L-Histidine: The L-enantiomer of histidine, an essential amino acid with various biological functions.

D-Histidine: The D-enantiomer of histidine, less common in nature but used in specific research applications.

Uniqueness: DL-Histidine-d3 is unique due to its deuterium labeling, which provides a distinct mass difference that is crucial for accurate quantification in mass spectrometry. This makes it a valuable tool in analytical chemistry and various research fields .

Actividad Biológica

DL-Histidine-alpha,beta,beta-D3 is a derivative of histidine, an essential amino acid that plays critical roles in various biological processes. This compound has garnered interest due to its potential therapeutic applications and biological activities. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by the following chemical structure:

- Chemical Formula : C₆H₉N₃O₂

- Molecular Weight : 155.16 g/mol

- CAS Number : 90472119

1. Role in Metabolism

Histidine is involved in several metabolic pathways, including protein synthesis, enzyme function, and neurotransmitter regulation. Research indicates that histidine can influence lipid metabolism, particularly in the context of fatty acid and steroid biosynthesis. In a recent study, L-histidine treatment was shown to alter metabolite levels significantly in bovine mammary epithelial cells (BMECs), indicating its role in metabolic regulation .

| Metabolite Change | Upregulated | Downregulated |

|---|---|---|

| Sphingosine | Yes | |

| 1-Linoleoylglycerophosphocholine | Yes | |

| Yuzu lactone | Yes |

2. Neuroprotective Effects

DL-Histidine has been studied for its neuroprotective properties. In animal models of neurodegenerative diseases, histidine supplementation has shown promise in reducing oxidative stress and improving cognitive functions. For instance, histidine's antioxidant properties may help mitigate neuronal damage caused by reactive oxygen species .

3. Immune System Modulation

Histidine plays a role in modulating immune responses. It has been observed that histidine can affect the activity of immune cells, promoting a balanced immune response. This modulation is particularly relevant in inflammatory conditions where histidine may help regulate cytokine production .

Case Study 1: Histidine and Metabolic Disorders

A clinical study investigated the effects of L-histidine on patients with metabolic disorders. Patients receiving L-histidine showed improved lipid profiles and reduced markers of inflammation compared to a control group. This suggests that histidine may have therapeutic potential for managing metabolic syndrome .

Case Study 2: Neuroprotection in Aging

In a longitudinal study involving elderly participants, those supplemented with histidine exhibited slower cognitive decline compared to those who did not receive supplementation. This supports the hypothesis that histidine may play a protective role against age-related neurodegeneration .

Enzymatic Activity

Histidine is crucial for the activity of several enzymes involved in amino acid metabolism and neurotransmitter synthesis. The enzyme ATP phosphoribosyltransferase (HisG), which catalyzes the first step of histidine biosynthesis, is subject to feedback inhibition by histidine itself, demonstrating a regulatory mechanism that maintains amino acid homeostasis .

Propiedades

IUPAC Name |

2-amino-2,3,3-trideuterio-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)/i1D2,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNDVDQJCIGZPNO-WSWICNJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CN=CN1)C([2H])(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.